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Compound of Interest |

Compound Name: 6-Bromo-5-chloropicolinic acid
CAS No.: 1214328-42-3
Cat. No.: B595903
. J

Executive Summary

6-Bromo-5-chloropicolinic acid is a critical halogenated pyridine building block, primarily
utilized in the synthesis of agrochemicals (e.g., arylpicolinate herbicides) and pharmaceutical
scaffolds.[1] Its structural uniqueness lies in the 2,5,6-substitution pattern, offering orthogonal
reactivity: the C2-carboxylic acid allows for esterification/amidation, while the C5-chloride and
C6-bromide provide differentiated sites for cross-coupling reactions (e.g., Suzuki-Miyaura,
Stille).

This guide provides a rigorous analytical framework for identifying and quantifying this
intermediate, focusing on distinguishing it from common regioisomers (e.g., 5-bromo-6-
chloropicolinic acid) using high-resolution NMR and Mass Spectrometry.

Structural Analysis & Theoretical Framework
Molecular Geometry & Numbering

The molecule consists of a pyridine ring substituted at three positions. Correct IUPAC
numbering is essential for spectral assignment:

» Position 1: Nitrogen (N)[2]

e Position 2: Carboxylic Acid (-COOH)

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b595903?utm_src=pdf-interest
https://www.benchchem.com/product/b595903?utm_src=pdf-body
https://sagechem.lookchem.com/products/CasNo-1214328-42-3-SAGECHEM-6-Bromo-5-chloropicolinic-acid-Manufacturer-in-China-17858841.html
https://pubchemlite.lcsb.uni.lu/compounds?query=C6H3BrClNO2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Position 5: Chlorine (-CI)[2][3][4]
e Position 6: Bromine (-Br)[2][3][4][5][6][7][8]
This leaves protons at Position 3 and Position 4, which are ortho to each other.

Electronic Effects on Chemical Shifts

 Inductive Effects: The electron-withdrawing nature of the N-heterocycle, combined with the -
COOH (C2) and Halogens (C5, C6), significantly deshields the ring protons.

e Spin-Spin Coupling: The H3 and H4 protons form an AB system (or AX depending on the
field strength) with a characteristic ortho-coupling constant (

) of approximately 8.0 — 8.5 Hz.

Spectroscopic Data Profile
Mass Spectrometry (MS) - Isotope Signature

The most diagnostic feature of this molecule is the isotopic pattern generated by the presence
of one Bromine (

) and one Chlorine (
).
Calculated Isotope Distribution (M+):
e M (Nominal,
): ~235 m/z (Relative Abundance: ~37.5%)
o M+2 (
+
): ~237 m/z (Relative Abundance: ~50%)

° M+4(
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): ~239 m/z (Relative Abundance: ~12.5%)

Diagnostic Rule: A mass spectrum showing a 3:4:1 triplet pattern in the molecular ion cluster

confirms the presence of one Br and one Cl atom.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

(Recommended due to solubility of the free acid).

Shift ( Coupling (
Nucleus Multiplicity Integration Assignment
» Ppm) , Hz)
, Exchangeabl
H 13.5-14.0 Broad Singlet  1H -COOH
e

H3 (ortho to
H 8.20-8.25 Doublet 1H

COOH)

H4 (ortho to
H 8.05 - 8.10 Doublet 1H

Cl)
c ~164.5 Singlet C=0 (Acid)

. C2

c ~148.0 Singlet

(Quaternary)
c ~142.5 Singlet C6 (C-Br)
C ~139.0 Singlet HC4
C ~132.0 Singlet C5 (C-Cl)
c ~126.5 Singlet HC3

> Note: Chemical shifts may vary slightly (
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ppm) depending on concentration and water content in DMSO. H3 is typically more deshielded
than H4 due to the anisotropy of the adjacent carbonyl group.

Infrared Spectroscopy (FT-IR)

e O-H Stretch: 2800-3200 cm

(Broad, carboxylic acid dimer).

e C=0 Stretch: 1710-1730 cm

(Strong, aryl carboxylic acid).

e C=C/C=N Ring Stretch: 1550-1600 cm

e C-Cl/ C-Br Stretch: 600-800 cm
(Fingerprint region).

Experimental Protocols
Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening due to aggregation:
e Mass: Weigh 10-15 mg of 6-Bromo-5-chloropicolinic acid.
e Solvent: Add 0.6 mL of DMSO-d

(99.9% D).

o Why DMSO? Chloroform (CDCI

) often results in poor solubility for picolinic acids, leading to weak signals and broad
peaks.

« Additives: If proton exchange broadening is observed (COOH peak missing), add 1 drop of D

O to exchange the acidic proton, or use a dry solvent to see the sharp peak.
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HPLC Purity Profiling

Regioisomers (e.g., 3-bromo-6-chloro) are common impurities.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm).

e Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
o Mobile Phase B: Acetonitrile.
e Gradient: 10% B to 90% B over 15 minutes.

e Detection: UV at 270 nm (Pyridine absorption max).

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for confirming the identity of the molecule,
distinguishing it from its isomers.
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Unknown Sample

(Suspected 6-Br-5-Cl-Picolinic Acid)

LC-MS Analysis
(ESI-)

'

Check Isotope Pattern
(M, M+2, M+4)

Yes No

Pattern matches 3:4:1 Pattern Mismatch

(2 Br, 1 CI confirmed)

1H NMR (DMSO-d6)

l

Check Coupling (J)

Yes No

Two Doublets (J ~8.2 Hz) Singlets or J < 2 Hz
(Ortho H3/H4 confirmed) (Para/Meta Isomer)

CONFIRMED IDENTITY:
6-Bromo-5-chloropicolinic acid

Click to download full resolution via product page
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Caption: Analytical decision tree for validating 6-Bromo-5-chloropicolinic acid against
regioisomers.

Synthesis Context (Causality of Structure)

Understanding the synthesis helps anticipate impurities. This molecule is typically accessible
via Directed Ortho-Lithiation of 2-bromo-3-chloropyridine or oxidation of methyl-substituted
precursors.

2-Bromo-3-chloropyridine > 1. LDA (Lithiation at C6)
(Start) 2. CO2 (Carboxylation)

6-Bromo-5-chloropicolinic acid
(Target)

Click to download full resolution via product page

Caption: Common synthetic route via lithiation of 2-bromo-3-chloropyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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